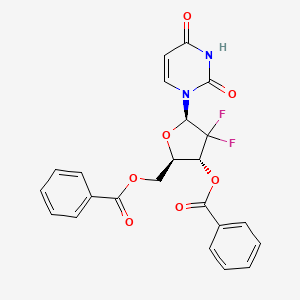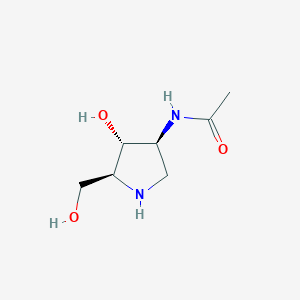
2'-Deoxy-2',2'-difluoro Thymidine
Overview
Description
2'-Deoxy-2',2'-difluoro Thymidine is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes a difluorinated oxolane ring and a pyrimidine base
Mechanism of Action
Target of Action
The primary target of 2’-Deoxy-2’,2’-difluoro-5-methyluridine is the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp) . This enzyme plays a crucial role in the replication of the HCV RNA genome, making it a key target for antiviral therapies .
Mode of Action
2’-Deoxy-2’,2’-difluoro-5-methyluridine acts as a competitive inhibitor of the HCV RdRp . It is metabolized into its 5’-triphosphate form, which competes with the natural nucleotide substrates of the RdRp . This results in the termination of the RNA chain elongation, thereby inhibiting the replication of the HCV RNA genome .
Biochemical Pathways
The metabolism of 2’-Deoxy-2’,2’-difluoro-5-methyluridine involves a second metabolic pathway leading to the formation of the 5’-triphosphate of the uridine congener . This process requires the deamination of the monophosphate form of the compound, followed by the phosphorylation of the resulting uridine monophosphate to the corresponding di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase, respectively .
Result of Action
The result of the action of 2’-Deoxy-2’,2’-difluoro-5-methyluridine is the inhibition of HCV RNA replication . By acting as a competitive inhibitor and chain terminator of the HCV RdRp, it prevents the replication of the HCV RNA genome, thereby exerting its antiviral effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2'-Deoxy-2',2'-difluoro Thymidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxolane ring, which is achieved through the fluorination of a suitable precursor.
Coupling Reaction: The fluorinated oxolane is then coupled with a pyrimidine derivative under specific reaction conditions, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2'-Deoxy-2',2'-difluoro Thymidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium azide (NaN3) or thiols (RSH).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: NaN3 or RSH in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols derivatives
Scientific Research Applications
2'-Deoxy-2',2'-difluoro Thymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a nucleoside analog in biochemical assays and molecular biology experiments.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Comparison with Similar Compounds
4-Amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one hydrochloride: A synthetic nucleoside analog with similar structural features and biological activity.
5,6-Dihydrouridine: A modified nucleoside found in tRNA, structurally similar but with different functional groups.
Uniqueness: 2'-Deoxy-2',2'-difluoro Thymidine is unique due to its difluorinated oxolane ring, which imparts distinct chemical and biological properties. This modification enhances its stability and bioactivity, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O5/c1-4-2-14(9(18)13-7(4)17)8-10(11,12)6(16)5(3-15)19-8/h2,5-6,8,15-16H,3H2,1H3,(H,13,17,18)/t5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWSSJHRJXJIMZ-ATRFCDNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)
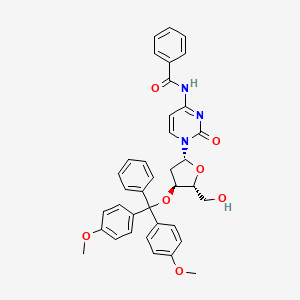
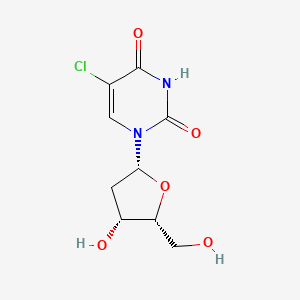
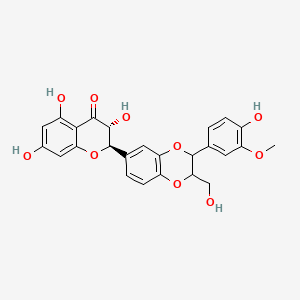
![[R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B1146176.png)
